Predicted Lipophilicity Across Propyl, Methyl, Benzyl, and Phenyl Analogs
The predicted XLogP3 of Diphenyl((propylsulfonyl)methyl)phosphine oxide (2.5) positions it between the more hydrophilic methyl analog (2.0) and the more lipophilic benzyl (3.5) and phenyl (3.4) analogs. This intermediate lipophilicity offers a tunable balance for phase-transfer catalysis and extraction workflows where neither extreme hydrophilicity nor excessive lipophilicity is desirable. Data sourced from docking.org [1] and kuujia.com [2] for the target, methyl, and benzyl analogs, and chemsrc.com/chemscene.com for the phenyl analog.
| Evidence Dimension | Predicted octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | 2.5 (predicted) |
| Comparator Or Baseline | Methyl analog: 2.0; Benzyl analog: 3.5; Phenyl analog: 3.4 |
| Quantified Difference | Δ = +0.5 vs methyl; Δ = –1.0 vs benzyl; Δ = –0.9 vs phenyl |
| Conditions | Predicted XLogP3 values from docking.org (target), kuujia.com (methyl), PubChem (benzyl), and chemsrc.com/chemscene.com (phenyl). |
Why This Matters
The 0.5–1.0 log unit shift translates to a 3–10 fold change in organic/aqueous partitioning, making the propyl analog the optimal choice when intermediate hydrophobicity is required for phase-transfer catalytic cycles or selective extraction.
- [1] Docking.org. ZINC39500861 (Diphenyl((propylsulfonyl)methyl)phosphine oxide). https://zinc12.docking.org (accessed May 2026). Records: xlogP = 2.5. View Source
- [2] Kuujia. Cas no 59625-05-7 (((Methylsulfonyl)methyl)diphenylphosphine oxide). https://www.kuujia.com (accessed May 2026). Records: XLogP3 = 2. View Source
